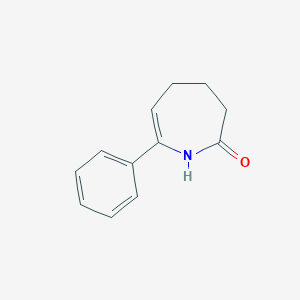
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is an organic compound belonging to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another method includes the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.
Substitution: Substitution reactions can occur at the phenyl ring or the azepine ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes . The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with central nervous system receptors .
Comparison with Similar Compounds
1,3,4,5-Tetrahydro-6-alkoxy-2H-1-benzazepin-2-one: Known for its anticonvulsant activities.
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: Used in the treatment of anxiety and seizures.
Uniqueness: 7-Phenyl-1,3,4,5-tetrahydro-2H-azepin-2-one is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential biological activities. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
CAS No. |
823797-51-9 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-phenyl-1,3,4,5-tetrahydroazepin-2-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-5-4-8-11(13-12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2,(H,13,14) |
InChI Key |
OHAJIWICISQSLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(NC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
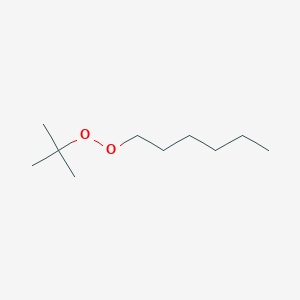
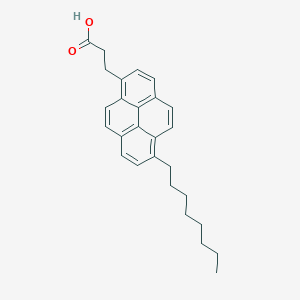
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
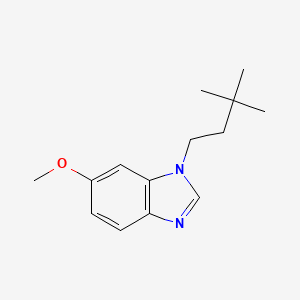
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
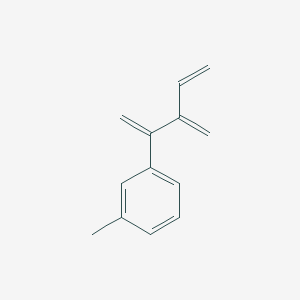
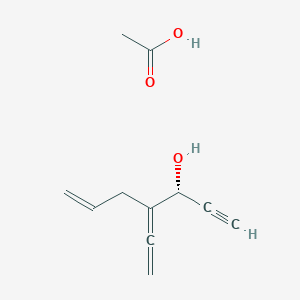
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
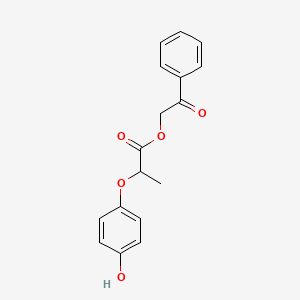
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)

